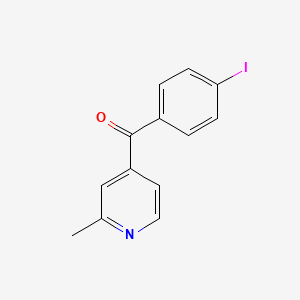

4-(4-Iodobenzoyl)-2-methylpyridine

Descripción general

Descripción

4-(4-Iodobenzoyl)-2-methylpyridine is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a 4-iodobenzoyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodobenzoyl)-2-methylpyridine typically involves the reaction of 4-iodobenzoyl chloride with 2-methylpyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

2.2. Reactivity with Halogens

The presence of iodine in the structure allows for specific reactions with halogens:

-

Formation of Charge-Transfer Complexes : Similar to reactions observed with other pyridine derivatives, 4-(4-Iodobenzoyl)-2-methylpyridine can form charge-transfer complexes when reacted with halogens like iodine monochloride (ICl) or iodine bromide (IBr). These reactions typically yield colored complexes that can be characterized by NMR and X-ray crystallography .

2.3. Nucleophilic Dearomatization

Recent studies have demonstrated that this compound can participate in nucleophilic dearomatization reactions. In these reactions, the pyridine ring is activated through metal catalysis (e.g., copper-catalyzed processes), allowing for selective functionalization at the C-4 position . This process is significant for synthesizing more complex molecular architectures.

3.1. Reaction Mechanisms

The mechanisms underlying the reactions of this compound often involve:

-

Coordination to Metal Catalysts : In palladium-catalyzed cross-coupling reactions, the iodobenzoyl group facilitates the formation of a metal complex that enhances reactivity.

-

Nucleophilic Attack : The carbonyl carbon in the benzoyl group is susceptible to nucleophilic attack, leading to various substitution products depending on the nucleophile used.

3.2. Characterization Techniques

The products formed from reactions involving this compound are typically characterized using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique provides insights into the molecular structure and environment of hydrogen atoms within the compound.

-

X-ray Crystallography : Used for determining the three-dimensional arrangement of atoms in crystalline products formed from chemical reactions.

3.3. Comparative Reactivity

When compared to similar compounds, such as 2-methylpyridine or 4-iodobenzoyl chloride, this compound exhibits unique reactivity due to its dual functional groups:

| Compound | Key Features | Reactivity |

|---|---|---|

| This compound | Contains both a pyridine ring and iodobenzoyl group | High due to electrophilic and nucleophilic sites |

| 2-Methylpyridine | Only contains a methyl group on pyridine | Limited reactivity without additional substituents |

| 4-Iodobenzoyl chloride | Lacks pyridine ring | Primarily reactive towards nucleophiles |

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Building Block in Organic Synthesis

- Reactivity : 4-(4-Iodobenzoyl)-2-methylpyridine serves as an essential building block in organic synthesis, particularly in coupling reactions such as Suzuki and Heck reactions. These reactions allow for the formation of complex molecules, facilitating advancements in synthetic methodologies .

- Substitution Reactions : The iodine atom in the 4-iodobenzoyl group can be substituted with other nucleophiles, enabling further functionalization of the compound.

Table 1: Reaction Types Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of iodine with nucleophiles |

| Oxidation/Reduction | Alteration of oxidation states of functional groups |

| Coupling Reactions | Formation of new carbon-carbon bonds through coupling |

Biological Applications

Biological Pathways and Interactions

- Mechanistic Studies : The compound is utilized to study biological pathways involving iodine-containing molecules. Its interactions with enzymes and proteins can provide insights into biochemical processes .

- Cellular Effects : Research indicates that this compound influences cellular signaling pathways and gene expression, impacting various cellular functions.

Case Study: Enzyme Interaction

In studies examining the interaction of this compound with enzymes involved in pyrrole synthesis, it was found to facilitate reactions mediated by isocyanides using palladium catalysis. This highlights its potential as a reagent in biochemical applications.

Industrial Applications

Advanced Materials Production

- Chemical Industry : The compound can be utilized in the production of specialty chemicals and materials, leveraging its unique reactivity. Its role as an intermediate in synthesizing advanced materials underscores its industrial significance .

- Pharmaceutical Development : As a potential pharmaceutical intermediate, it is explored for its applications in drug development, particularly concerning anticancer therapies due to its structural properties .

Mecanismo De Acción

The mechanism of action of 4-(4-Iodobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Iodobenzoyl chloride: Shares the 4-iodobenzoyl group but lacks the pyridine ring.

2-Methylpyridine: Contains the pyridine ring with a methyl group but lacks the 4-iodobenzoyl group.

4-Iodobenzyl bromide: Similar in structure but with a bromomethyl group instead of the benzoyl group.

Uniqueness

4-(4-Iodobenzoyl)-2-methylpyridine is unique due to the combination of the 4-iodobenzoyl group and the 2-methylpyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Actividad Biológica

4-(4-Iodobenzoyl)-2-methylpyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies from recent research.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structural components. The presence of the iodobenzoyl group is critical as it influences the compound's interaction with biological targets. Research indicates that similar compounds with halogen substitutions exhibit enhanced binding affinity to various enzymes, such as carbonic anhydrases (CAs) and dihydroorotate dehydrogenase (DHODH) .

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against coxsackievirus B3. The mechanism involves the covalent linkage between the iodobenzoyl component and polyoxometalates, enhancing the inhibitory efficiency .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The anti-proliferative activity against various cancer cell lines suggests that modifications to the iodobenzoyl moiety can lead to significant improvements in therapeutic efficacy .

Enzyme Inhibition

Inhibition studies have revealed that this compound and its analogs can act as effective inhibitors of metalloenzymes like carbonic anhydrases. These enzymes play vital roles in physiological processes and are implicated in diseases such as glaucoma and cancer. The inhibition potency is often linked to the specific structural features of the compound, including the electron-withdrawing nature of the iodine atom .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antiviral Studies : A study identified that derivatives similar to this compound showed significant inhibition against coxsackievirus B3 with low cytotoxicity towards Hep-2 cell lines, indicating a favorable therapeutic index .

- Cancer Research : Another investigation focused on the compound's ability to inhibit tubulin polymerization, demonstrating potential as an anticancer agent. The study reported IC50 values indicating effective concentrations for inhibiting cancer cell growth .

- Enzyme Inhibition : A detailed analysis of enzyme inhibition revealed that compounds with similar structures exhibited nanomolar inhibitory action against various human carbonic anhydrase isoforms, suggesting their potential as therapeutic agents for managing diseases associated with these enzymes .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-iodophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPJATZUQHEQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.